Secologanic acid
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Overview
Description
Secologanic acid is a secoiridoid monoterpene, a class of compounds known for their diverse biological activities. It is synthesized from geranyl pyrophosphate through the mevalonate pathway and is a key intermediate in the biosynthesis of various alkaloids, including camptothecin, a potent anti-cancer agent . This compound is derived from loganin via the action of the enzyme secologanin synthase .
Mechanism of Action
Target of Action
Secologanic acid is a natural organic compound that exists in some plants, such as certain Rosaceae and Euphorbiaceae plants . It has been found to interact with a cytochrome P450 enzyme known as secologanin synthase (Nn CYP72A1), which plays a crucial role in the biosynthesis of camptothecin, a high-value anti-cancerous compound .
Mode of Action
This compound interacts with its target, the secologanin synthase, to form secologanin, a key intermediate in the biosynthesis of camptothecin . This interaction results in changes at the molecular level, leading to the production of secologanin and, subsequently, camptothecin .
Biochemical Pathways
This compound is involved in the seco-iridoid pathway, a complex and highly regulated pathway that leads to the production of potent terpenoid indole alkaloids . This pathway involves a diverse array of intermediates and is influenced by different enzymatic reactions . The formation of this compound from loganic acid is a penultimate step in this pathway .
Pharmacokinetics
The pharmacokinetics of this compound, like other iridoids, involves its absorption, distribution, metabolism, and excretion (ADME). Detailed information on the adme properties of this compound is limited
Result of Action
The interaction of this compound with its target enzyme results in the formation of secologanin, which is a key intermediate in the biosynthesis of camptothecin . Camptothecin is a potent anti-cancerous compound, indicating that the action of this compound at the molecular and cellular levels contributes to the production of therapeutically valuable compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, treatments with methyl jasmonate, salicylic acid, and wounding have been shown to modulate the mRNA transcripts of the secologanin synthase gene, which could potentially affect the action of this compound
Biochemical Analysis
Biochemical Properties
Secologanic acid interacts with various enzymes and proteins in biochemical reactions. For instance, it is a substrate for the enzyme secologanin synthase (Nn CYP72A1), a cytochrome P450 involved in camptothecin biosynthesis . The interaction between this compound and this enzyme is crucial for the formation of secologanin, a central compound from which many chemically diverse natural products arise .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to have significant inhibitory effects on nitric oxide production in lipopolysaccharide-activated macrophages . This suggests that this compound may influence cell signaling pathways and cellular metabolism, particularly in immune cells.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. One key mechanism is its role as a substrate for the enzyme secologanin synthase, which catalyzes the formation of secologanin . This process involves binding interactions with the enzyme, potentially leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the compound is stable for two years when stored at the recommended temperature
Metabolic Pathways
This compound is involved in the seco-iridoid pathway, a complex and highly regulated pathway that leads to the production of various potent terpenoid indole alkaloids . This pathway involves the action of several enzymes, including secologanin synthase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Secologanic acid can be synthesized from loganin through the action of secologanin synthase, a cytochrome P450 enzyme . The enzyme catalyzes the oxidative cleavage of loganin to form this compound .
Industrial Production Methods: Industrial production of this compound involves the use of macroporous resin adsorption separation method and process-scale chromatography purification . This method ensures high purity and yield of the compound, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Secologanic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form secologanin, which is a precursor for many alkaloids.
Substitution: this compound can participate in substitution reactions, forming different glycosylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Glycosylation reactions often involve glycosyl donors and catalysts.
Major Products:
Secologanin: Formed through oxidation.
Glycosylated Derivatives: Formed through substitution reactions.
Scientific Research Applications
Secologanic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Secologanic acid is unique due to its role as a key intermediate in the biosynthesis of various alkaloids. Similar compounds include:
Loganin: The precursor to this compound.
Secologanin: The oxidized form of this compound.
Strictosidinic Acid: Another intermediate in the biosynthesis of camptothecin.
This compound stands out due to its involvement in the biosynthesis of camptothecin, a highly valuable anti-cancer compound .
Properties
IUPAC Name |
(4aS,5R,6S)-5-ethenyl-3-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O10/c1-2-6-7-3-10(18)25-14(22)8(7)5-23-15(6)26-16-13(21)12(20)11(19)9(4-17)24-16/h2,5-7,9-13,15-21H,1,3-4H2/t6-,7+,9-,10?,11-,12+,13-,15+,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTYGGXMQYUYHL-UEMOXOMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2CC(OC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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